molecular formula C3H8NO3P B034717 (1-Amino-2-propenyl)phosphonic acid CAS No. 100432-06-2

(1-Amino-2-propenyl)phosphonic acid

Cat. No. B034717
M. Wt: 137.07 g/mol
InChI Key: LAANRVSZVSWKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Amino-2-propenyl)phosphonic acid, commonly known as Alendronic acid, is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone diseases. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders.

Mechanism Of Action

Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone and is taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase, which is required for the production of isoprenoid lipids. This inhibition leads to the death of osteoclasts and a reduction in bone resorption.

Biochemical And Physiological Effects

Alendronic acid has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Alendronic acid is a potent inhibitor of bone resorption and is commonly used in in vitro studies of bone metabolism. However, it can have cytotoxic effects on other cell types, such as osteoblasts, and can interfere with the activity of other enzymes, such as geranylgeranyl pyrophosphate synthase.

Future Directions

There are several potential future directions for research on Alendronic acid, including the development of more potent and selective inhibitors of bone resorption, the identification of new targets for the treatment of bone disorders, and the development of new formulations of Alendronic acid that improve its pharmacokinetic properties and reduce its side effects.
In conclusion, Alendronic acid is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone disorders. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders. Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. While it has advantages in lab experiments, it also has limitations and potential side effects. Future research on Alendronic acid will focus on developing more potent and selective inhibitors of bone resorption, identifying new targets for the treatment of bone disorders, and improving its pharmacokinetic properties and reducing its side effects.

Synthesis Methods

The synthesis of Alendronic acid can be achieved through several methods, including the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid. Another method involves the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid.

Scientific Research Applications

Alendronic acid has been extensively studied for its therapeutic potential in various bone disorders, including osteoporosis, Paget's disease, and bone metastases. It is a potent inhibitor of bone resorption and has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis.

properties

CAS RN

100432-06-2

Product Name

(1-Amino-2-propenyl)phosphonic acid

Molecular Formula

C3H8NO3P

Molecular Weight

137.07 g/mol

IUPAC Name

1-aminoprop-2-enylphosphonic acid

InChI

InChI=1S/C3H8NO3P/c1-2-3(4)8(5,6)7/h2-3H,1,4H2,(H2,5,6,7)

InChI Key

LAANRVSZVSWKKK-UHFFFAOYSA-N

SMILES

C=CC(N)P(=O)(O)O

Canonical SMILES

C=CC(N)P(=O)(O)O

synonyms

(1-amino-2-propenyl)phosphonic acid
1-APPA

Origin of Product

United States

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